Aristolone

Description

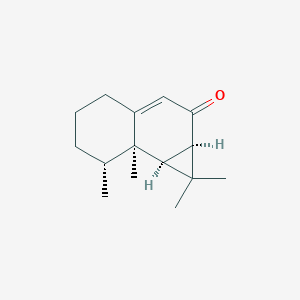

isolated from roots and vines of Aristochia; RN given for (1aalpha,7alpha,7aalpha,7balpha)-isome

Structure

3D Structure

Properties

IUPAC Name |

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987838 | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6831-17-0 | |

| Record name | Aristolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristol-9-en-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Aristolone in Aristolochia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the aristolone biosynthesis pathway in Aristolochia species. While this compound has been identified as a significant sesquiterpenoid constituent in this genus, the specific enzymatic steps and regulatory mechanisms within Aristolochia are yet to be fully elucidated. This document synthesizes the presumed biosynthetic pathway based on established principles of terpenoid biochemistry, presents available data, and offers detailed experimental protocols to guide future research in this area.

Introduction to this compound and its Significance

This compound is a bicyclic sesquiterpenoid ketone found in various plant species, notably within the genus Aristolochia. Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, and this compound is of interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. Aristolochia species are known to produce a rich variety of terpenoids, including this compound and its precursor, aristolene.[1][2]

The Presumed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Aristolochia species is believed to follow the well-established mevalonate (MVA) pathway for sesquiterpenoid synthesis, starting from farnesyl pyrophosphate (FPP). While the specific enzymes in Aristolochia have not been characterized, the pathway can be inferred from the general principles of sesquiterpene biosynthesis.

The key steps are presumed to be:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Aristolene: The universal precursor for sesquiterpenes, (2E,6E)-farnesyl diphosphate, undergoes a cyclization reaction to form the bicyclic olefin, (+)-aristolene. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically aristolene synthase (EC 4.2.3.9).[3]

-

Hydroxylation of (+)-Aristolene to this compound: Following the formation of the aristolene scaffold, a subsequent oxidation step is required to produce this compound. This is likely a hydroxylation reaction at a specific carbon atom of the aristolene molecule, which is characteristic of the "tailoring" phase of terpenoid biosynthesis. Such reactions are commonly catalyzed by cytochrome P450 monooxygenases.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from FPP to this compound.

Quantitative Data on this compound Production

To date, there is a notable absence of specific quantitative data in the scientific literature regarding the kinetics of this compound biosynthesis enzymes or precursor incorporation rates within Aristolochia species. The available quantitative analyses for this genus have predominantly focused on aristolochic acids, which are biosynthetically distinct from this compound.[4][5][6][7]

The following table summarizes the type of quantitative data that is needed for a comprehensive understanding of the this compound biosynthetic pathway and highlights the current data gap.

| Parameter | Description | Current Status in Aristolochia |

| This compound Yield | The concentration of this compound in various tissues (e.g., roots, leaves, stems) of different Aristolochia species. | Not systematically quantified. |

| Aristolene Synthase Kinetics | Michaelis-Menten constant (Km) and catalytic rate (kcat) for the conversion of FPP to aristolene by the Aristolochia enzyme. | Enzyme not yet isolated or characterized. |

| Cytochrome P450 Kinetics | Kinetic parameters for the conversion of aristolene to this compound. | Enzyme not yet identified or characterized. |

| Precursor Incorporation Rate | The efficiency of incorporation of labeled precursors (e.g., ¹³C-labeled mevalonate or FPP) into this compound. | No studies reported. |

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthesis pathway in Aristolochia will require the isolation and functional analysis of the key enzymes. The following provides a detailed, generalized protocol for the heterologous expression and in vitro characterization of a candidate plant sesquiterpene synthase, which can be adapted for the identification of aristolene synthase from Aristolochia.[8][9][10][11]

Protocol: In Vitro Characterization of a Candidate Aristolene Synthase

Objective: To determine if a candidate gene from Aristolochia encodes a functional aristolene synthase.

Materials:

-

Candidate sesquiterpene synthase cDNA cloned into an expression vector (e.g., pET-28a).

-

E. coli expression host (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Ni-NTA affinity chromatography column.

-

Wash buffer (lysis buffer with 20 mM imidazole).

-

Elution buffer (lysis buffer with 250 mM imidazole).

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% v/v glycerol, 1 mM DTT).

-

(2E,6E)-Farnesyl pyrophosphate (FPP) substrate.

-

GC-MS grade n-hexane.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Heterologous Expression:

-

Transform the expression vector containing the candidate gene into E. coli.

-

Grow a starter culture overnight at 37°C.

-

Inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Confirm the purity and size of the protein by SDS-PAGE.

-

-

Enzyme Assay:

-

Set up the reaction in a glass vial with a Teflon-lined cap.

-

Add assay buffer, purified enzyme (e.g., 50-100 µg), and FPP (e.g., 50 µM).

-

Overlay the aqueous reaction mixture with n-hexane to trap volatile products.

-

Incubate at 30°C for 1-2 hours.

-

Vortex the vial to extract the sesquiterpene products into the hexane layer.

-

Collect the hexane layer for analysis.

-

-

Product Identification:

-

Analyze the hexane extract by GC-MS.

-

Compare the mass spectrum of the product peak with a known standard of (+)-aristolene and with mass spectral libraries (e.g., NIST).

-

A match in retention time and mass spectrum confirms the identity of the product as aristolene.

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the functional characterization of a candidate aristolene synthase.

Future Directions

The elucidation of the this compound biosynthetic pathway in Aristolochia is an open area for research. Key future directions include:

-

Gene Discovery: Identification of candidate aristolene synthase and cytochrome P450 genes from Aristolochia transcriptomic data.

-

Functional Genomics: Characterization of these candidate genes using the experimental workflow described above.

-

Regulatory Studies: Investigation of the transcriptional regulation of the this compound biosynthetic genes in response to developmental and environmental cues.

-

Metabolic Engineering: Once the pathway is fully characterized, there is potential for heterologous expression in microbial hosts for sustainable production of this compound.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound biosynthesis in Aristolochia. The provided frameworks for the presumed pathway and experimental protocols are intended to accelerate the discovery and characterization of this scientifically significant biosynthetic route.

References

- 1. Aristolochia species and aristolochic acids - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aristolochene synthase - Wikipedia [en.wikipedia.org]

- 4. Quantitative analysis of aristolochic acids, toxic compounds, contained in some medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Qualitative and Quantitative Analysis of Aristolochic Acids in Aristolochia cinnabarina Dried Root Tubers by UPLC-QTOF-MS/MS | Chinese Journal of Experimental Traditional Medical Formulae;(24): 162-170, 2021. | WPRIM [pesquisa.bvsalud.org]

- 7. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical characterization of purified sesquiterpene synthases [bio-protocol.org]

The Chemical Architecture of Aristolone: A Comprehensive Structural and Stereochemical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of Aristolone, a sesquiterpenoid of significant interest due to its unique molecular framework and biological activity. This document details the elucidation of its structure, its specific stereochemical configuration, and the experimental methodologies that have been pivotal in its characterization.

Core Chemical Identity

This compound is a tricyclic sesquiterpenoid characterized by a complex carbon skeleton. Its identity is defined by the following key properties:

| Property | Value | Reference |

| IUPAC Name | (1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1,1a,4,5,6,7,7a,7b-octahydro-2H-cyclopropa[a]naphthalen-2-one | [1][2] |

| Molecular Formula | C₁₅H₂₂O | [1][2][3][4][5] |

| Molecular Weight | 218.34 g/mol | [1][2][4][5][6] |

| CAS Number | 6831-17-0 | [2][4][5][6][7] |

| Synonyms | (–)-Aristolone, Aristofone | [1] |

Structural Elucidation: From Skeleton to Final Confirmation

The determination of this compound's intricate structure was a multi-step process involving classical chemical methods and modern spectroscopic techniques.

Foundational Chemical Analysis

Initial studies on this compound, isolated from the essential oil of Aristolochia debilis, established its molecular formula as C₁₅H₂₂O.[3] Early experiments involving chemical degradation provided the first clues to its core structure. For instance, dehydrogenation of this compound yielded 5-methyl-2-naphthol, while the deoxygenated derivative, deoxothis compound, produced 1-methylnaphthalene upon dehydrogenation.[3] These results strongly suggested the presence of a hydronaphthalene skeleton with a methyl group at the C5 position and a ketone at the C2 position.[3] Further examination of its absorption spectra indicated that the ketone group was conjugated with both a double bond and a cyclopropane ring.[3]

Spectroscopic Characterization

Modern spectroscopic methods were essential for piecing together the precise connectivity and chemical environment of each atom in the molecule.

-

Infrared (IR) Spectroscopy: The presence of a conjugated ketone system is confirmed by characteristic absorption bands in the IR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of C₁₅H₂₂O by providing a precise molecular ion peak.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure. Although specific peak-by-peak data from early papers is scattered, compiled data and spectra from various sources confirm the presence of four methyl groups, a cyclopropyl ring, and the specific arrangement of protons and carbons in the tricyclic system.[8][9][10]

Definitive Stereochemical Assignment: Single-Crystal X-ray Diffraction

While spectroscopic methods define the chemical connectivity, the absolute three-dimensional arrangement of the atoms, or stereochemistry, required a definitive technique. The crystal structure of (−)-Aristolone was successfully determined using single-crystal X-ray diffraction.[10] This analysis unambiguously established the relative and absolute stereochemistry at the four chiral centers, confirming the (1aR,7R,7aR,7bS) configuration as specified in its IUPAC name.

Stereochemistry of this compound

This compound possesses a rigid tricyclic structure with four stereocenters, leading to a specific and complex three-dimensional shape that is crucial for its biological activity. The stereochemical descriptors are:

-

1aR

-

7R

-

7aR

-

7bS

The fusion of the cyclopropane ring to the hydronaphthalene core creates a strained and unique topology.

Experimental Protocols

The following sections describe generalized methodologies for the isolation and structural characterization of this compound.

Isolation of this compound by Hydrodistillation

This compound is commonly isolated from the roots of plants such as Elionurus hensii.[11]

-

Preparation: The plant material (e.g., roots) is air-dried and then ground into a coarse powder.

-

Hydrodistillation: The powdered material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. This process uses steam to volatilize the essential oils.

-

Extraction: The collected essential oil is then decanted and dried over anhydrous sodium sulfate.

-

Purification: this compound can be purified from the crude essential oil using chromatographic techniques, such as column chromatography on silica gel, to separate it from other components of the oil.[11]

Structural Analysis by NMR Spectroscopy

-

Sample Preparation: A small, pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.[12]

Single-Crystal X-ray Diffraction Protocol

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a solution of the pure compound in an appropriate solvent system.[13]

-

Data Collection: A selected crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[14] Diffraction data (reflections) are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are refined to best fit the experimental data, ultimately yielding a precise 3D model of the molecule with all bond lengths, angles, and the absolute stereoconfiguration.[15]

Biological Activity and Signaling Pathway

This compound has been identified as a compound with potential therapeutic applications. It is reported to induce mesenteric vasodilation and ameliorate hypertension.[1] This physiological effect is mediated through the activation of the KATP channel and the PDK1-Akt-eNOS signaling pathway.[1]

Caption: this compound signaling pathway in vasodilation.

Workflow for Structural Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical and systematic workflow, beginning with isolation and culminating in the definitive assignment of its structure and stereochemistry.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. realgenelabs.com [realgenelabs.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 6831-17-0 [thegoodscentscompany.com]

- 7. chemwhat.com [chemwhat.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of the extraction of the p‐menthadienol isomers and this compound contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Crystallization and preliminary X-ray diffraction studies of the glutaminyl cyclase from Carica papaya latex - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Aristolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolone is a naturally occurring sesquiterpenoid found in various plant and marine species, including Ficus auriculata and Cryptocarya amygdalina.[1][2] Its chemical structure presents a promising scaffold for drug discovery, necessitating a systematic evaluation of its biological activities. This technical guide provides a comprehensive overview of the initial in vitro screening protocols to assess the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound. Detailed methodologies, data presentation formats, and workflow visualizations are provided to facilitate the design and execution of these foundational experiments.

Cytotoxicity Screening

A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation, particularly against cancer cell lines. Studies have indicated that this compound exhibits cytotoxic effects against various cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[3][4]

Data Presentation: Cytotoxicity

Quantitative results from cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cell Type | This compound IC50 | Reference Compound (e.g., Doxorubicin) IC50 |

| LoVo | Human Colon Carcinoma | 16.60 µg/mL[1] | Insert Data |

| HeLa | Human Cervical Cancer | Insert Data | Insert Data |

| MCF7 | Human Breast Cancer | Insert Data | Insert Data |

| PC3 | Human Prostate Cancer | Insert Data | Insert Data |

| A549 | Human Lung Carcinoma | Insert Data | Insert Data |

| Table 1: Example of IC50 data summary for this compound against various cancer cell lines. Data should be compiled from experimental results. |

Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[4][5][6]

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualization: MTT Assay Workflow

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases.[7] Compounds related to this compound, such as aristolochic acids found in Aristolochia species, have been investigated for anti-inflammatory properties.[8][9] A common initial screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[10][11]

Data Presentation: Anti-inflammatory Activity

Results can be presented as the percentage inhibition of nitric oxide production at various concentrations, and an IC50 value for this inhibition can be calculated.

| This compound Conc. (µM) | NO Production (µM) | % Inhibition of NO |

| 0 (Unstimulated) | Insert Data | N/A |

| 0 (LPS Control) | Insert Data | 0% |

| 1 | Insert Data | Calculate |

| 10 | Insert Data | Calculate |

| 50 | Insert Data | Calculate |

| 100 | Insert Data | Calculate |

| Table 2: Example data table for quantifying the inhibition of LPS-induced nitric oxide production by this compound in RAW 264.7 cells. |

Experimental Protocol: Nitric Oxide (Griess) Assay

This protocol is based on the chemical detection of nitrite, a stable product of NO, using the Griess reagent.[12][13]

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 × 10⁴ cells/well and incubate overnight.[11]

-

Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for 1-2 hours.[13]

-

Stimulation: Add LPS to all wells (except the unstimulated negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[13]

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Sulfanilamide solution (1% in 5% H₃PO₄) to each supernatant sample.

-

Incubate in the dark at room temperature for 10 minutes.[12]

-

Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (0.1% in dH₂O).

-

Incubate in the dark at room temperature for another 10 minutes.[12] A pink/red azo dye will form in the presence of nitrite.

-

-

Absorbance Measurement: Measure the absorbance at 550 nm.[12]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[11]

Visualization: Griess Assay Workflow

Visualization: Potential Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects could be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway, which is commonly activated by LPS.[7]

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Natural products are a rich source of such compounds. The initial screening for antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[15]

Data Presentation: Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16]

| Microorganism | Strain (e.g., ATCC) | Gram Stain | This compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | Insert Data | Vancomycin |

| Escherichia coli | ATCC 25922 | Negative | Insert Data | Ciprofloxacin |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Insert Data | Ciprofloxacin |

| Candida albicans | ATCC 90028 | N/A (Fungus) | Insert Data | Fluconazole |

| Table 3: Example data table for summarizing the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microbes. |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17]

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria).[18] The typical concentration range tested is 0.125 to 128 µg/mL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[19]

-

Inoculation: Add the bacterial or fungal inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only, no microorganism).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for most bacteria) or as appropriate for the specific microorganism.[20]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[15] A viability indicator like resazurin can also be used for a colorimetric readout.

Visualization: MIC Determination Workflow

Conclusion and Future Directions

This guide outlines the fundamental assays for the initial biological screening of this compound. The described cytotoxicity, anti-inflammatory, and antimicrobial tests provide a robust framework for establishing a preliminary profile of its therapeutic potential. Positive "hits" in any of these screens warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Validating the in vitro findings in relevant animal models of cancer, inflammation, or infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and reduce potential toxicity.

-

Enzyme Inhibition Assays: Based on initial findings, targeted assays against specific enzymes like cyclooxygenases (COX), lipoxygenases (LOX), or microbial enzymes can be performed.[21][22]

A systematic approach to this initial screening phase is critical for identifying promising lead compounds like this compound and guiding their progression through the drug discovery and development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H22O | CID 165536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Non-carcinogenic/non-nephrotoxic aristolochic acid IVa exhibited anti-inflammatory activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the Antibacterial Effect of Aurone-Derived Triazoles on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. apec.org [apec.org]

- 21. researchgate.net [researchgate.net]

- 22. Assessment of antimicrobial and enzymes inhibition effects of <i>Allium kastambulense</i> with in silico studies: Analysis of its phenolic compounds and flavonoid contents - Arabian Journal of Chemistry [arabjchem.org]

In Silico Prediction of Aristolone's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aristolone, a naturally occurring sesquiterpenoid, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its molecular mechanisms of action remains elusive. This technical guide provides a detailed framework for the in silico prediction of this compound's molecular targets. By leveraging a suite of computational methodologies, researchers can elucidate potential protein interactions and downstream signaling pathways, thereby accelerating drug discovery and development efforts. This document outlines a systematic workflow, from initial target identification using reverse docking and pharmacophore modeling to subsequent validation through molecular dynamics simulations. Detailed hypothetical experimental protocols and data interpretation strategies are provided to guide researchers in applying these techniques to this compound and other natural products.

Introduction to In Silico Target Prediction

The identification of molecular targets is a critical and often rate-limiting step in drug discovery. Traditional experimental approaches can be time-consuming and resource-intensive. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses about a compound's mechanism of action. These computational techniques utilize the three-dimensional structure of a small molecule to screen against vast libraries of protein structures, predicting potential binding interactions.

This guide uses this compound, a sesquiterpene with reported anti-inflammatory and cytotoxic activities, as a case study to illustrate a comprehensive in silico target prediction workflow. Sesquiterpenes are known to modulate various signaling pathways, including NF-κB, MAPK, and JAK/STAT, making them promising candidates for further investigation.

Proposed In Silico Workflow for this compound

A multi-step computational approach is recommended to increase the confidence of target prediction. This workflow integrates several complementary techniques to cross-validate findings and provide a more holistic view of this compound's potential bioactivity.

Methodologies and Experimental Protocols

Reverse Docking

Reverse docking is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.

Experimental Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 102035).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) in software such as Avogadro or PyMOL.

-

Save the optimized structure in a format compatible with docking software (e.g., .pdbqt).

-

-

Protein Target Library Preparation:

-

Select a library of potential protein targets. This can be a comprehensive library like the PDBbind database or a curated subset focusing on proteins implicated in inflammation and cancer (e.g., kinases, transcription factors, enzymes in the arachidonic acid pathway).

-

For each protein, remove water molecules and existing ligands.

-

Add polar hydrogens and assign partial charges using tools like AutoDockTools.

-

Define the binding site. For a blind docking approach, the entire protein surface can be considered.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or ReverseDock.

-

Configure the docking parameters, including the search space (grid box) and exhaustiveness.

-

Execute the docking of this compound against each protein in the prepared library.

-

-

Data Analysis:

-

Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).

-

Visualize the top-ranked protein-ligand complexes to analyze the binding pose and key interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This can be used to screen for other molecules with similar activity or to identify potential targets for a known active molecule.

Experimental Protocol:

-

Feature Identification:

-

Based on the structure of this compound, identify key pharmacophoric features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Generation:

-

Use software like PharmaGist or LigandScout to generate a 3D pharmacophore model based on the identified features of this compound.

-

-

Database Screening:

-

Screen a database of known protein-ligand complexes (e.g., PDB) with the generated pharmacophore model.

-

The screening will identify proteins whose binding sites can accommodate the pharmacophoric features of this compound.

-

-

Hit Ranking:

-

Rank the identified protein targets based on a scoring function that evaluates the fit of the pharmacophore model to the binding site.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a protein-ligand complex over time, providing insights into the stability of the binding pose and the nature of the interactions.

Experimental Protocol:

-

System Preparation:

-

Select the top-ranked protein-ligand complexes from reverse docking and/or pharmacophore modeling.

-

Place the complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Use an MD simulation package like GROMACS or AMBER.

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run a production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.

-

Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to further validate the binding affinity.

-

Data Presentation and Interpretation

Quantitative data from each computational step should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Top Hits from Reverse Docking of this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5F19 | -8.5 | Arg120, Tyr355, Ser530 |

| NF-κB p50/p65 heterodimer | 1VKX | -8.2 | Lys147, Gln221, Arg245 |

| Mitogen-activated protein kinase 14 (p38 MAPK) | 3S3I | -7.9 | Lys53, Met109, Asp168 |

| Janus kinase 2 (JAK2) | 4Z1B | -7.6 | Leu855, Val863, Leu932 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.4 | His367, His372, Ile406 |

Table 2: Hypothetical Molecular Dynamics Simulation Results for Top this compound-Target Complexes (100 ns)

| Complex | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Key Hydrogen Bond Occupancy (%) |

| This compound-COX-2 | 1.2 ± 0.3 | 1.5 ± 0.2 | Tyr355 (75%), Ser530 (60%) |

| This compound-NF-κB | 1.5 ± 0.4 | 1.8 ± 0.3 | Gln221 (82%) |

| This compound-p38 MAPK | 1.8 ± 0.5 | 2.0 ± 0.4 | Lys53 (55%), Asp168 (48%) |

Predicted Signaling Pathways

Based on the hypothetical target predictions and the known biological activities of sesquiterpenes, several signaling pathways can be postulated as being modulated by this compound.

NF-κB Signaling Pathway

Sesquiterpene lactones are well-documented inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's molecular targets. By following the outlined workflow, researchers can generate robust, testable hypotheses regarding its mechanism of action. The integration of reverse docking, pharmacophore modeling, and molecular dynamics simulations, coupled with pathway analysis, offers a powerful strategy to elucidate the complex pharmacology of natural products. The hypothetical data and pathways presented herein serve as an illustrative example of how these computational tools can be applied. The ultimate validation of these in silico predictions will, of course, rely on subsequent experimental verification through in vitro and in vivo assays. This synergistic approach, combining computational prediction with experimental validation, holds immense promise for accelerating the discovery of novel therapeutics from natural sources.

Aristolone: A Comprehensive Review of a Promising Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Aristolone, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse and promising biological activities. Found in various plant species, most notably from the Aristolochia and Nardostachys genera, this bicyclic compound presents a unique chemical scaffold that has been the subject of synthetic efforts and biological evaluation. This technical guide provides a comprehensive literature review of this compound research, summarizing its biological activities, outlining synthetic and isolation approaches, and highlighting key areas for future investigation.

Biological Activities of this compound and Related Compounds

This compound and extracts from plants containing it have demonstrated a range of biological effects, including anti-proliferative, antimicrobial, antidiabetic, and anti-inflammatory properties. The following tables summarize the available quantitative data from the literature. It is important to note that much of the existing research has been conducted on crude extracts or essential oils, and data on pure this compound is limited.

Table 1: Anti-proliferative and Cytotoxic Activity

| Plant/Compound Source | Cell Line | Activity Type | IC50 Value | Citation |

| Essential oil from Elionurus hensii roots (high in this compound) | MCF-7 (Breast Cancer) | Anti-proliferative | 37.77 µg/mL | [1] |

| Chloroform extract of Aristolochia baetica | MCF-7 (Breast Cancer) | Cytotoxic | 216.06 µg/mL | [2] |

Table 2: Antimicrobial Activity

| Plant/Compound Source | Microorganism | Activity Type | MIC Value | Citation |

| Essential oil of Aristolochia mollissima rhizome | Staphylococcus saprophyticus | Bactericidal | Not Specified | [3] |

| Essential oil of Aristolochia mollissima aerial part | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal | Not Specified | [3] |

Table 3: Antidiabetic Activity

| Plant/Compound Source | Assay | Activity Type | IC50 Value | Citation |

| Ethyl acetate fraction of Aristolochia longa | α-Glucosidase Inhibition | Antidiabetic | 1.112 mg/mL | [4] |

Note: The majority of the cited studies utilize extracts, and the specific contribution of this compound to the observed activity has not been definitively established.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of pure this compound are not extensively documented in publicly available literature. However, general methodologies can be gleaned from published research.

Total Synthesis of (±)-Aristolone

The total synthesis of racemic this compound has been achieved, with a key step involving the intramolecular cyclization of a diazoketone catalyzed by cupric sulfate. The general approach involves the construction of a decalin ring system followed by the formation of the characteristic cyclopropane ring.

A reported synthesis by Piers et al. (1969) outlines a multi-step process.[5] Due to the complexity and the lack of a detailed, reproducible protocol in the available literature, a step-by-step guide cannot be provided here. Researchers interested in the total synthesis are encouraged to consult the original publications for a thorough understanding of the synthetic strategy and reaction conditions.

Isolation and Purification of this compound from Natural Sources

This compound is typically isolated from the roots and rhizomes of plants from the Aristolochia genus. The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with an organic solvent, such as methanol or chloroform.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

The specific solvent systems and chromatographic conditions vary depending on the plant source and the scale of the isolation.

Signaling Pathways and Mechanism of Action: A Knowledge Gap

A significant gap in the current body of research is the elucidation of the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects. While the anti-proliferative and anti-inflammatory activities suggest potential interactions with key cellular signaling cascades, no definitive studies have been published to date that identify the specific protein targets or pathways modulated by pure this compound.

To stimulate further research in this critical area, the following diagrams illustrate a hypothetical experimental workflow for identifying this compound's mechanism of action and a general overview of the drug discovery process.

Caption: Hypothetical workflow for mechanism of action studies.

Caption: Overview of the drug discovery and development process.

Future Directions and Conclusion

This compound remains a molecule of significant interest with demonstrated potential in several therapeutic areas. However, to advance its development as a potential drug candidate, future research must focus on several key areas:

-

Standardized Isolation and Synthesis: The development of robust and scalable protocols for the isolation of pure this compound from natural sources or through total synthesis is essential for consistent and reliable biological testing.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies using pure this compound are required to determine its precise potency (e.g., IC50, MIC values) across a range of cancer cell lines, microbial strains, and in relevant disease models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is a critical next step. This will not only provide a deeper understanding of its biological activity but also guide the rational design of more potent and selective derivatives.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound is necessary to assess its drug-like properties and potential for clinical development.

References

- 1. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis Methodology for (±)-Aristolone

This document provides a detailed overview of the total synthesis of (±)-aristolone, a sesquiterpenoid natural product. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Application Notes

The total synthesis of (±)-aristolone, a bicyclic sesquiterpenoid, has been a subject of interest due to its unique structural features, including a conjugated enone system and a gem-dimethylcyclopropane ring. The methodology detailed here is based on the work of Piers and co-workers, which established an efficient route to this natural product. The key feature of their strategy is the intramolecular cyclization of an olefinic diazoketone, which effectively constructs the bicyclo[4.1.0]heptanone core of aristolone. This approach begins with the readily available starting material, 2,3-dimethylcyclohexanone, and proceeds through a series of transformations to build the necessary functionality for the crucial cyclization step. The synthesis is notable for its strategic use of diazoketone chemistry to form the strained three-membered ring.

Retrosynthetic Analysis

The retrosynthetic strategy for (±)-aristolone is outlined below. The primary disconnection simplifies the bicyclic system into a more accessible acyclic precursor.

Caption: Retrosynthetic analysis of (±)-aristolone.

Forward Synthesis Workflow

The forward synthesis, based on the retrosynthetic analysis, is depicted in the following workflow diagram.

Caption: Forward synthesis workflow for (±)-aristolone.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (±)-aristolone.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Formation of Epimeric Alcohols | 2,3-Dimethylcyclohexanone | Mixture of epimeric alcohols (10) | 88 |

| 2 | Intramolecular Cyclization | Diazoketone (27) | (±)-Aristolone (1) and (±)-6,7-epi-aristolone (28) | ~42% (this compound), ~20% (epi-aristolone) |

Experimental Protocols

Detailed experimental protocols for the key steps in the synthesis of (±)-aristolone are provided below.

Step 1: Synthesis of Epimeric Alcohols (10)

A solution of the 6-n-butylthiomethylene derivative of 2,3-dimethylcyclohexanone is reacted with methyllithium in diethyl ether.

-

Reaction Conditions: The solution is refluxed for 8 hours.

-

Work-up: After cooling, the excess methyllithium is quenched by the careful addition of dilute hydrochloric acid. The ether layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the residual material is distilled under reduced pressure (b.p. 62-67 °C at 0.2 mm Hg) to yield a mixture of epimeric alcohols.[1]

-

Yield: 88%[1]

Step 2: Intramolecular Cyclization to form (±)-Aristolone (1)

The olefinic diazoketone (27) is subjected to a cupric sulfate-catalyzed intramolecular cyclization.

-

Catalyst: Anhydrous cupric sulfate.

-

Solvent: Cyclohexane.

-

Reaction Conditions: The reaction mixture is refluxed.

-

Product Mixture: The reaction produces a mixture of compounds, with the major components being (±)-aristolone (approximately 42%) and (±)-6,7-epi-aristolone (approximately 20%), along with several minor unidentified components.[1]

-

Purification: The mixture is purified by a combination of preparative thin-layer chromatography and preparative gas-liquid chromatography to isolate the individual products. (±)-Aristolone is obtained as a crystalline solid (m.p. 62-63 °C after recrystallization from petroleum ether).[1]

This synthesis provides an efficient pathway to (±)-aristolone and demonstrates the utility of intramolecular diazoketone cyclization in the construction of complex natural products.[1][2][3][4]

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Aristolone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of aristolone, a natural sesquiterpenoid, on cancer cell lines. The following sections detail the methodologies for key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction to this compound and Cytotoxicity Testing

This compound is a bicyclic sesquiterpenoid found in various plant species, including those from the Aristolochia genus. Preliminary studies suggest that this compound possesses antiproliferative and cytotoxic properties against cancer cell lines, making it a compound of interest for further investigation in drug discovery. To characterize the anticancer potential of this compound, a panel of robust and reproducible cell-based assays is essential. This document outlines the protocols for the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Annexin V and Caspase-3/7 assays to specifically investigate the induction of apoptosis.

Data Presentation: Quantifying this compound's Cytotoxic Effects

The cytotoxic activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound that inhibits 50% of cell growth or viability after a specific exposure time. The IC50 values of this compound should be determined in various cancer cell lines to assess its potency and selectivity. Below is a template for summarizing such quantitative data.

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| A549 | Lung Carcinoma | SRB/MTT | 48/72 | [Insert experimental value] | [Insert experimental value] |

| H23 | Lung Carcinoma | SRB/MTT | 48/72 | [Insert experimental value] | [Insert experimental value] |

| [Add other relevant cell lines] | [Specify cancer type] | [Specify assay] | [Specify time] | [Insert experimental value] | [Insert experimental value] |

Note: Specific IC50 values for this compound are to be determined experimentally using the protocols outlined below. Literature suggests this compound exhibits antiproliferative effects on A549 and H23 lung cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls in each assay, including vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[1][2][3]

Materials:

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[2]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Complete cell culture medium

-

Selected cancer cell lines

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and positive control wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.

Materials:

-

This compound stock solution (in DMSO)

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plates

-

Complete cell culture medium

-

Selected cancer cell lines

-

Microplate reader

Protocol:

-

Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).

-

Prepare control wells:

-

Spontaneous LDH release: Vehicle-treated cells.

-

Maximum LDH release: Cells treated with the lysis buffer provided in the kit.

-

Background control: Culture medium alone.

-

-

After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates or T-25 flasks

-

Complete cell culture medium

-

Selected cancer cell lines

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases, generating a luminescent signal.

Materials:

-

This compound stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay Kit

-

White-walled 96-well plates

-

Complete cell culture medium

-

Selected cancer cell lines

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-5).

-

Equilibrate the plate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Signaling Pathways in this compound-Induced Cytotoxicity

Based on studies of structurally related compounds like aristolochic acid, this compound is hypothesized to induce cytotoxicity through the induction of apoptosis and cell cycle arrest, potentially mediated by the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.

This proposed pathway suggests that this compound treatment leads to an increase in intracellular ROS, which in turn activates MAPK signaling cascades. This can lead to the upregulation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptosis. Concurrently, MAPK activation may also contribute to cell cycle arrest at the G2/M phase. This proposed mechanism provides a framework for further investigation into the specific molecular targets of this compound.

References

- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 2. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Aristolone as a Molecular Probe in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolone, a natural sesquiterpenoid, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-proliferative, and vasodilatory effects. Recent, albeit limited, evidence suggests that this compound may exert its vasodilatory effects through the activation of the PDK1-Akt-eNOS signaling pathway. This has opened up the possibility of utilizing this compound as a molecular probe to investigate this critical cell signaling cascade, which plays a fundamental role in cardiovascular physiology and pathology. This document provides a hypothetical framework for the application of this compound as a molecular probe to study the PDK1-Akt-eNOS pathway, complete with detailed protocols and data presentation. It is important to note that the use of this compound as a molecular probe is an emerging area of research, and the following application notes are intended to serve as a guide for potential experimental designs.

Hypothetical Application: Elucidation of the PDK1-Akt-eNOS Signaling Pathway

This compound is proposed to act as an activator of the Phosphoinositide-dependent kinase 1 (PDK1), a master kinase that phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule that mediates vasodilation. By using this compound as a specific activator, researchers can dissect the downstream events of this pathway, identify potential new drug targets, and screen for other molecules that modulate this cascade.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound's activity on key components of the PDK1-Akt-eNOS pathway. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PDK1 Activation) | 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypothetical Data |

| EC50 (Akt Phosphorylation) | 10 µM | HUVECs | Hypothetical Data |

| EC50 (eNOS Phosphorylation) | 15 µM | HUVECs | Hypothetical Data |

| EC50 (NO Production) | 20 µM | HUVECs | Hypothetical Data |

| Ki (Binding affinity to PDK1) | 2.5 µM | Recombinant Human PDK1 | Hypothetical Data |

| Anti-proliferative IC50 | 37.77 µg/mL | MCF-7 breast cancer cells | [1] |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PDK1 Activation

This protocol describes how to assess the direct effect of this compound on PDK1 kinase activity.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., T308tide)

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 10 µL of a solution containing the PDK1 enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of PDK1 activity relative to the vehicle control and plot the results to determine the IC50 value of this compound for PDK1 activation.

Protocol 2: Western Blot Analysis of Akt and eNOS Phosphorylation in HUVECs

This protocol details the investigation of this compound's effect on the phosphorylation of Akt and eNOS in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Measurement of Nitric Oxide (NO) Production in HUVECs

This protocol describes the quantification of NO production in response to this compound treatment using a Griess assay.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound (dissolved in DMSO)

-

Griess Reagent System

-

96-well clear, flat-bottom plates

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Seed HUVECs in a 96-well plate and grow to 80-90% confluency.

-

Replace the medium with a phenol red-free medium and serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 24 hours.

-

After the incubation period, collect 50 µL of the cell culture supernatant from each well.

-

Perform the Griess assay according to the manufacturer's instructions to measure the amount of nitrite, a stable and quantifiable breakdown product of NO.

-

Measure the absorbance at 540 nm using a plate reader.

-

Generate a standard curve using a known concentration of sodium nitrite to determine the nitrite concentration in the samples.

-

Normalize the NO production to the cell number or total protein content.

Visualizations

Caption: Hypothetical signaling pathway of this compound-induced vasodilation.

Caption: Experimental workflow for studying this compound's effect on cell signaling.

References

Analysis of the PDK1-Akt-eNOS Pathway with Aristolone Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolone, a natural sesquiterpenoid found in plants such as Nardostachys jatamansi, has demonstrated potential therapeutic effects on the cardiovascular system. Recent studies indicate that (-)-aristolone can induce vasodilation and ameliorate hypertension by activating the Phosphoinositide-dependent kinase 1 (PDK1), Protein Kinase B (Akt), and endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[1][2] This pathway is a critical regulator of vascular tone and endothelial function. Activation of this cascade leads to the phosphorylation and subsequent activation of eNOS, which produces nitric oxide (NO), a potent vasodilator.[1][2] Understanding the interaction of this compound with the PDK1-Akt-eNOS pathway is crucial for the development of novel antihypertensive therapies.

These application notes provide a summary of the effects of this compound on this pathway and detailed protocols for key experiments to study these interactions.

Data Presentation

While the full quantitative data from primary studies on this compound's specific effects on the PDK1-Akt-eNOS pathway are not publicly available, the qualitative effects observed in human umbilical vein endothelial cells (HUVECs) are summarized below.

| Target Protein | Effect of (-)-Aristolone Treatment | Method of Analysis |

| Phospho-Akt (Thr308) | Upregulated | Western Blot |

| Phospho-eNOS | Upregulated | Western Blot |

Table 1: Qualitative Effects of (-)-Aristolone on Key Proteins in the PDK1-Akt-eNOS Pathway. Data is based on findings reported for HUVECs.[2]

Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and the experimental approach, the following diagrams are provided.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and subsequent treatment with this compound and inhibitors.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

(-)-Aristolone

-

PDK1 inhibitor (e.g., PHT-427)

-

eNOS inhibitor (e.g., L-NAME)

-

DMSO (vehicle)

-

6-well plates

Procedure:

-

Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed HUVECs into 6-well plates and grow to 80-90% confluency.

-

For inhibitor studies, pre-incubate cells with the desired concentration of PHT-427 or L-NAME for 1 hour prior to this compound treatment.

-

Treat cells with various concentrations of (-)-aristolone or vehicle (DMSO) for the desired time points.

-

After treatment, wash the cells twice with ice-cold PBS and proceed to cell lysis for Western blot analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol outlines the procedure for detecting the phosphorylation status of PDK1, Akt, and eNOS.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-PDK1, anti-PDK1, anti-p-Akt (Thr308), anti-Akt, anti-p-eNOS, anti-eNOS, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated HUVECs with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Perform densitometry analysis and normalize the phosphorylated protein levels to the total protein levels.

Ex Vivo Vasorelaxation Assay

This protocol describes the measurement of the vasodilatory effect of this compound on isolated arterial rings.